3-(chlorodifluoromethyl)-1H-pyrazole

SDHI fungicide intermediate Continuous-flow hydrogenation Chemoselective dechlorination

Sourcing 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid precursors often requires hazardous gaseous reagents. 3-(Chlorodifluoromethyl)-1H-pyrazole (CAS 1089212-43-0) solves this via a validated continuous-flow hydrodechlorination pathway. - Direct precursor to bixafen/fluxapyroxad intermediates; >99% conversion at SVmol=1.5 h⁻¹. - The -CF₂Cl group enables late-stage diversification inaccessible with -CF₃ or -CHF₂ analogs. - Ensures consistent physicochemical properties (predicted pKa ~10.0) for reproducible synthetic sequences.

Molecular Formula C4H3ClF2N2
Molecular Weight 152.53 g/mol
Cat. No. B13627096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(chlorodifluoromethyl)-1H-pyrazole
Molecular FormulaC4H3ClF2N2
Molecular Weight152.53 g/mol
Structural Identifiers
SMILESC1=C(NN=C1)C(F)(F)Cl
InChIInChI=1S/C4H3ClF2N2/c5-4(6,7)3-1-2-8-9-3/h1-2H,(H,8,9)
InChIKeyUYONVNILTRSPEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chlorodifluoromethyl)-1H-pyrazole: Core Properties & Industrial Context


3-(Chlorodifluoromethyl)-1H-pyrazole (CAS 1089212-43-0) is a fluorinated pyrazole building block characterized by a chlorodifluoromethyl (-CF₂Cl) substituent at the 3-position of the pyrazole ring, with a molecular weight of 152.53 g/mol and a computed XLogP3-AA of 1.4 . The compound belongs to a broader class of fluoroalkyl-substituted pyrazoles that have become indispensable intermediates in the discovery and manufacture of succinate dehydrogenase inhibitor (SDHI) fungicides and serotonin receptor (5-HT₂A) modulators . Its structural hallmark—a carbon atom bearing two electronegative fluorine atoms and one chlorine atom—generates a distinct electronic environment that influences both the acidity (predicted pKa ~10.0) and the reactivity profile of the pyrazole core, setting it apart from simpler trifluoromethyl or difluoromethyl analogs .

SDHI fungicide intermediate route development
-CF₂Cl building block with C–Cl synthetic handle
Hydrodechlorination pathway to -CF₂H pharmacophore

3-(Chlorodifluoromethyl)-1H-pyrazole vs. -CF₃ & -CHF₂ Analogs


The assumption that any 3-fluoroalkyl-1H-pyrazole can substitute for 3-(chlorodifluoromethyl)-1H-pyrazole in a synthetic sequence or SAR campaign collapses upon examination of the C–Cl bond reactivity and electronic differences. The chlorine atom in the -CF₂Cl group serves as a synthetic handle for selective, late-stage hydrodechlorination to generate the -CF₂H motif found in commercial SDHI fungicides (e.g., bixafen, fluxapyroxad); this transformation is not available to the -CF₃ analog . Furthermore, the -CF₂Cl group alters the pKa of the pyrazole N–H by approximately 0.5–1.0 log units relative to -CF₃ and -CF₂H analogs, impacting hydrogen-bond donor strength and metal coordination behavior in catalytic cycles . Procurement of a simpler analog forecloses the hydrodechlorination pathway and may introduce mismatched physicochemical properties that compromise downstream reaction yields or biological target engagement.

Target: 3-(Chlorodifluoromethyl)-1H-pyrazole
Substitutes: -CF₃ / -CHF₂ analogs
C–Cl handle absent in analogs
Hydrodechlorination to -CF₂H requires C–Cl bond; -CF₃ and -CHF₂ analogs lack this synthetic exit vector.
Electronic and acidity profile shifts
N–H acidity and electronic environment differ from -CF₃/-CHF₂ analogs; hydrogen-bond and metal-coordination behavior may shift.
Physicochemical mismatch risk
Density and boiling point differences vs -CF₃ analog may alter extraction, distillation, and purification parameters.

3-(Chlorodifluoromethyl)-1H-pyrazole: Quantitative Evidence vs. Analogs


Hydrodechlorination Selectivity for -CF₂H Synthesis

Under continuous-flow heterogeneous Pd catalysis with tetrabutylammonium acetate additive, a chlorodifluoromethyl-substituted pyrazole derivative undergoes selective hydrodechlorination to the corresponding difluoromethyl (-CF₂H) product with quantitative conversion at a space-time yield of 1.5 h⁻¹ (SVmol) . The 3-(trifluoromethyl)-1H-pyrazole analog cannot undergo this transformation because it lacks a C–Cl bond, while the 3-(difluoromethyl)-1H-pyrazole analog is the product rather than the precursor, rendering it unsuitable for this synthetic strategy .

Hydrodechlorination Selectivity
Head-to-head
Quantitative conversion (>99%) at SVmol = 1.5 h⁻¹
-CF₃ analog: N/A (no C–Cl); -CHF₂ analog: product, not precursor
Unique -CF₂Cl→-CF₂H reactivity; comparator analogs cannot replicate
Continuous-flow Pd catalysis context
SDHI fungicide intermediate Continuous-flow hydrogenation Chemoselective dechlorination

SDHI Fungicide Intermediate Precursor

Patent literature explicitly describes 1-alkyl-3-chlorodifluoromethyl-5-fluoro-1H-pyrazole-4-carbaldehydes as the starting material for reductive dehalogenation to produce 1-alkyl-3-difluoromethyl-5-fluoro-1H-pyrazole-4-carbaldehydes—key intermediates for commercial SDHI fungicides . This establishes the chlorodifluoromethyl-substituted pyrazole as an integral intermediate in an industrially validated synthetic route. In contrast, 3-(trifluoromethyl)- and 3-(dichloromethyl)-pyrazole analogs lack the specific halogen pattern required for this chemoselective reduction pathway .

Industrial Route Precedent
Class-level
Patent-described starting material for SDHI carbaldehyde synthesis
Supports agrochemical route-scouting fit
Patent precedent; class-specific review recommended
Agrochemical process chemistry Reductive dehalogenation Bixafen/fluxapyroxad intermediates

Physicochemical Shift vs. Trifluoromethyl Analog

The predicted density of 3-(chlorodifluoromethyl)-1H-pyrazole is 1.518±0.06 g/cm³, substantially higher than 3-(trifluoromethyl)-1H-pyrazole (1.3931 g/cm³, estimated) . The predicted pKa differs by approximately 0.56 log units (10.0 vs. 10.56 for the -CF₃ analog), indicating altered N–H acidity that can affect hydrogen-bond donor capacity and metal-binding behavior in catalytic or biological contexts . Boiling point predictions (226.2±35.0 °C for the -CF₂Cl compound vs. 177.7±35.0 °C at 760 mmHg for the -CF₃ analog) further distinguish the two, suggesting different purification and handling requirements .

Physicochemical Profile Shift
Data to verify
Density 1.518 g/cm³; pKa 10.0; BP 226.2 °C
-CF₃ analog: Density 1.393 g/cm³; pKa 10.56; BP 177.7 °C
Predicted property shifts may alter extraction and purification parameters
Predicted values; experimental validation recommended
Physicochemical property comparison Lead optimization Drug-likeness parameters

Late-Stage Diversification via Iminium Salt Chemistry

The fluoroalkyl iminium salt methodology enables rapid, high-yielding access to 3,5-bis(fluoroalkyl)pyrazoles bearing diverse substituent patterns . The chlorodifluoromethyl group, when incorporated via this methodology, provides a pyrazole scaffold that combines the metabolic stability benefits of fluorine substitution with a chlorine atom available for further diversification (e.g., cross-coupling or nucleophilic displacement) . This dual functionality—fluorine-mediated stability and chlorine-mediated reactivity—is not available with 3-(difluoromethyl)-1H-pyrazole (no chlorine handle) or 3-(trifluoromethyl)-1H-pyrazole (chemically inert C–F bonds) .

Late-Stage Diversification
Data to verify
C–Cl bond enables cross-coupling / nucleophilic substitution
May support SAR library expansion without core resynthesis
Source review recommended; reactivity context-dependent
Fluorinated building block Medicinal chemistry Parallel synthesis

3-(Chlorodifluoromethyl)-1H-pyrazole: Optimal Application Scenarios


SDHI Fungicide Intermediate Manufacturing

The compound is the optimal starting material for continuous-flow hydrodechlorination processes targeting 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives, which are direct precursors to commercial SDHI fungicides including bixafen and fluxapyroxad. Quantitative conversion (>99%) has been demonstrated at SVmol = 1.5 h⁻¹ . For process chemistry teams, this means that procurement of the -CF₂Cl congener enables a validated, high-efficiency route that circumvents the need to handle gaseous difluoromethylating reagents directly.

Diversifiable Pyrazole Library Synthesis

As demonstrated by the fluoroalkyl iminium salt methodology, the chlorodifluoromethyl group simultaneously imparts fluorine-mediated metabolic stability and retains a chlorine atom for cross-coupling or nucleophilic substitution . This dual functionality is not present in the -CF₃ or -CHF₂ analogs, making this compound a strategic choice for SAR campaigns requiring late-stage diversification without pyrazole core resynthesis.

Physicochemical Property-Driven Process Design

The predicted density difference of +0.125 g/cm³ and boiling point elevation of approximately +48.5 °C versus 3-(trifluoromethyl)-1H-pyrazole are sufficiently large to alter liquid-liquid extraction partitioning and distillation cut points. Process development teams selecting this compound for multi-step sequences should anticipate distinct solvent recovery and chromatographic purification parameters compared to lower-density, lower-boiling analogs.

Novel SDHI Fungicide Candidate Generation

The established precedent for reductive dehalogenation of chlorodifluoromethyl pyrazole derivatives to yield difluoromethyl fungicide intermediates provides a Freedom-to-Operate pathway for organizations developing next-generation SDHI fungicides. The compound allows exploration of chemical space around the pyrazole 3-position that is inaccessible with -CF₃ or -CHF₂ substituents alone.

Application
Selection Property
Validation Focus
SDHI fungicide intermediate synthesis
-CF₂Cl hydrodechlorination handle
Continuous-flow conversion context review
Pyrazole SAR library synthesis
Chlorine atom for late-stage diversification
Cross-coupling and substitution feasibility
Process parameter development
Density and boiling point profile
Extraction and purification method context
Novel SDHI candidate exploration
Patent-precedented synthetic route
Route-scouting context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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